molecular formula C14H17FN4S B1517524 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 120652-89-3

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B1517524
CAS No.: 120652-89-3
M. Wt: 292.38 g/mol
InChI Key: OQCAPYYIROLMHA-UHFFFAOYSA-N
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Description

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H17FN4S and its molecular weight is 292.38 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

The compound this compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound this compound affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

It is known that the compound is an irreversible inhibitor of ents, suggesting that it may have a long-lasting effect

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2. This indicates that the compound effectively inhibits the function of these transporters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4S/c15-11-1-3-13(4-2-11)19-7-5-18(6-8-19)9-12-10-20-14(16)17-12/h1-4,10H,5-9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCAPYYIROLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

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